molecular formula C12H9ClO2 B13090693 3-Chloro-[1,1'-biphenyl]-2,4-diol

3-Chloro-[1,1'-biphenyl]-2,4-diol

Cat. No.: B13090693
M. Wt: 220.65 g/mol
InChI Key: ZJHCPEUNGDLOOI-UHFFFAOYSA-N
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Description

3-Chloro-[1,1’-biphenyl]-2,4-diol is an organic compound with the molecular formula C12H9ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 3-position and hydroxyl groups are present at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[1,1’-biphenyl]-2,4-diol can be achieved through several methods. One common approach involves the chlorination of [1,1’-biphenyl]-2,4-diol using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of 3-Chloro-[1,1’-biphenyl]-2,4-diol may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[1,1’-biphenyl]-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated biphenyls and reduced diols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-[1,1’-biphenyl]-2,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-[1,1’-biphenyl]-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular membranes, affecting their integrity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobiphenyl: Lacks the hydroxyl groups present in 3-Chloro-[1,1’-biphenyl]-2,4-diol.

    2,4-Dihydroxybiphenyl: Does not have the chlorine substitution.

    3,4-Dichlorobiphenyl: Contains an additional chlorine atom but lacks hydroxyl groups.

Uniqueness

3-Chloro-[1,1’-biphenyl]-2,4-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-phenylbenzene-1,3-diol

InChI

InChI=1S/C12H9ClO2/c13-11-10(14)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

ZJHCPEUNGDLOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)O

Origin of Product

United States

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